Azithromycin B
概要
説明
Azithromycin B is a macrolide antibiotic that belongs to the azalide subclass. It is derived from erythromycin and is known for its broad-spectrum antibacterial activity. This compound is used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. It is characterized by its 15-membered ring structure, which includes a methyl-substituted nitrogen atom, distinguishing it from other macrolides.
科学的研究の応用
Azithromycin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively studied for its therapeutic effects on various bacterial infections and its potential use in treating chronic inflammatory diseases.
Industry: this compound is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems.
Safety and Hazards
作用機序
生化学分析
Biochemical Properties
Azithromycin B interacts with various enzymes and proteins in biochemical reactions . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . This mechanism of action inhibits bacterial protein synthesis, making this compound an effective antibiotic .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It is known for its unique anti-inflammatory and antimicrobial properties . This compound can modulate inflammation and is currently used for conditions which have both an inflammatory and microbial component . It also has the ability to cross the blood-brain barrier and concentrate in central nervous system tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis . This binding interaction disrupts the normal function of the bacteria, leading to its death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It is used long term for the prevention of exacerbations of bronchiectasis and COPD . The drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The standard dose of Azithromycin for dogs is 5–10 mg/kg for 3–7 days . At high doses, Azithromycin can cause vomiting, decreased appetite, and diarrhea .
Metabolic Pathways
This compound is involved in various metabolic pathways . It is associated with a network of altered energy metabolism pathways and immune subsets . In vitro, Azithromycin exposure inhibited T-cell cytotoxicity against tumor cells and impaired T-cell metabolism through glycolysis inhibition, down-regulation of mitochondrial genes, and up-regulation of immunomodulatory genes .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is extensively distributed into tissues, particularly phagocytes, and is delivered in high concentrations to sites of infection . This extensive distribution is due to its high degree of tissue penetration .
Subcellular Localization
This compound is localized in various subcellular compartments . It is known to concentrate in intracellular compartments, mainly in fibroblasts, phagocytic cells, and other white blood cells . This intracellular accumulation is believed to contribute to its antimicrobial and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
Azithromycin B is synthesized through a series of chemical reactions starting from erythromycin. The synthesis involves the modification of the erythromycin structure to introduce a nitrogen atom into the lactone ring, forming the 15-membered azalide ring. The key steps in the synthesis include:
Oxidation: Erythromycin is oxidized to form a ketone intermediate.
Reduction: The ketone intermediate is reduced to form a hydroxyl group.
Cyclization: The hydroxyl group undergoes cyclization to form the 15-membered ring structure.
Methylation: A methyl group is introduced to the nitrogen atom in the ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes using specific strains of bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The purified compound is further processed to achieve the desired crystalline form for pharmaceutical use.
化学反応の分析
Types of Reactions
Azithromycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties.
類似化合物との比較
Similar Compounds
Erythromycin: The parent compound from which azithromycin B is derived.
Clarithromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic macrolide antibiotic with a similar mechanism of action.
Uniqueness of this compound
This compound is unique due to its 15-membered ring structure, which includes a methyl-substituted nitrogen atom. This structural modification enhances its stability and bioavailability compared to other macrolides. Additionally, this compound has a longer half-life and better tissue penetration, making it more effective in treating a wide range of bacterial infections.
特性
IUPAC Name |
(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25-,26+,27+,28-,29+,30+,31-,32+,33+,34-,36+,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYIGHZCRVMHAK-VINPOOLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184807 | |
Record name | Azithromycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307974-61-4 | |
Record name | Azithromycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307974614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azithromycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZITHROMYCIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59DVP7BUWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the main impurities found in commercially available Azithromycin for injection, and how are they related to the manufacturing process?
A1: The primary impurities identified in domestic Azithromycin for injection include Azithromycin-N-oxides (EP-L), 3′-Decladinosyl Azithromycin (EP-J), Azithromycin A (EP-A), and Azithromycin B (EP-B) []. Interestingly, Azithromycin A and this compound are considered craft impurities, originating from residues left over from the synthesis reaction and the presence of Erythromycin B in the starting materials []. On the other hand, Azithromycin-N-oxides and 3′-Decladinosyl Azithromycin are degradation products formed through oxidation and acidation, with acidation being the dominant degradation pathway [].
Q2: How do the different salification processes used in the manufacturing of Azithromycin for injection impact the impurity profile of the final product?
A2: Research indicates a strong correlation between the specific salification process employed by different manufacturers and the types, quantities, and levels of impurities observed in their Azithromycin for injection products []. This highlights the importance of optimizing the salification process to minimize impurities and ensure product consistency.
Q3: Can you elaborate on the synthesis of Azithromycin-related substances and their role in quality control?
A3: Six Azithromycin-related substances, crucial for quality and impurity control, have been synthesized []. These include Erythromycin A 6,9-imino ether, Erythromycin A 9,11-imino ether, 3′-N-Demethyl Azithromycin, 3′-N-[[4-(Acetylamino) phenyl]sulphonyl]-3′-N-demethyl Azithromycin, 3-Decladinosylazithromycin, and 12-Dedeoxyazithromycin (this compound) []. These compounds were synthesized through chemical means or isolated using semi-preparative HPLC. Their structures were confirmed using MS, 1H NMR, and 13C NMR techniques []. Understanding the source and having control methods for these impurities is critical for enhancing the Azithromycin production process [].
Q4: How does the pharmacokinetic profile of this compound compare to other forms of Azithromycin?
A4: In a study using Beagle dogs, Azithromycin A/B/C were administered to investigate their pharmacokinetic parameters []. Notably, this compound exhibited a Tmax of (2.39±2.29) hours and a Cmax of (3582.53±949.30) μg·L-1, highlighting its absorption and distribution characteristics []. Additionally, this compound demonstrated a half-life (t1/2) of (53.49±20.18) hours, suggesting its elimination pattern within the body []. These findings provide insights into the pharmacokinetic behavior of this compound in a preclinical model.
Q5: Does the development of resistance to certain antibiotics in Burkholderia cepacia lead to cross-resistance with Azithromycin?
A5: Interestingly, when Burkholderia cepacia develops resistance to Chloramphenicol or Trimethoprim/Sulphamethoxazole, it does not exhibit cross-resistance to Azithromycin []. This suggests that the mechanisms of resistance developed against those specific antibiotics do not confer resistance to Azithromycin in this bacterial species [].
Q6: In a study comparing different antibiotic treatments for Community-Acquired Pneumonia, what was the cost-effectiveness of treatment regimens involving Azithromycin?
A6: The study evaluated four treatment groups for Community-Acquired Pneumonia []. Two of these groups received treatment regimens that included Azithromycin: Mezlocillin Sodium/Sulbactam Sodium + Azithromycin and Piperacillin Sodium/Sulbactam Sodium + Azithromycin. While all four treatment groups showed comparable efficacy, the cost-effectiveness analysis revealed variations []. The cost-effectiveness values for the Azithromycin-containing regimens were 28.93 and 40.12, respectively, indicating the economic considerations of using Azithromycin in combination therapies for Community-Acquired Pneumonia [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。